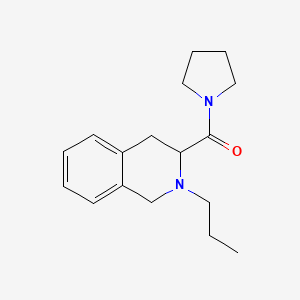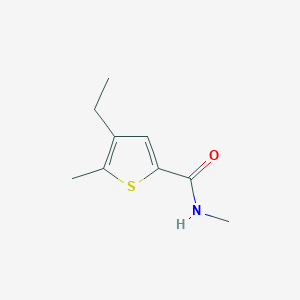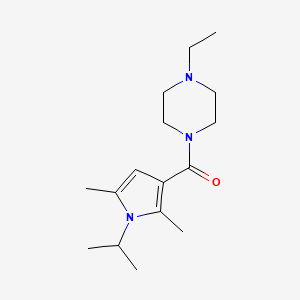
N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide, also known as EMDP, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. EMDP belongs to the class of pyrrole carboxamides, which are known to have various biological activities. The compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied.
Mecanismo De Acción
N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide selectively inhibits the TRPV1 channel by binding to a specific site on the channel. TRPV1 channels are activated by various stimuli, including heat, capsaicin, and protons, and are involved in pain transmission and thermoregulation. This compound has been shown to inhibit TRPV1-mediated calcium influx, which leads to the inhibition of pain transmission.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit TRPV1-mediated calcium influx, which leads to the inhibition of pain transmission. This compound has also been shown to have anti-inflammatory and neuroprotective effects in animal models of neurological disorders. This compound has been shown to have a low toxicity profile in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide has several advantages for lab experiments, including its selectivity for the TRPV1 channel, its low toxicity profile, and its potential use as a tool for studying the function of ion channels. However, this compound has some limitations, including its low solubility in water and its relatively low yield using current synthesis methods.
Direcciones Futuras
There are several future directions for the study of N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide. One direction is to improve the synthesis method to increase the yield and solubility of this compound. Another direction is to study the effects of this compound on other ion channels and its potential use as a tool for studying ion channel function. Additionally, further research is needed to determine the potential use of this compound as a treatment for neurological disorders.
Métodos De Síntesis
N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide has been synthesized using different methods, including the reaction of 2,5-dimethylpyrrole-3-carboxylic acid with N-ethyl-N-methylprop-2-yn-1-amine in the presence of a coupling reagent. Another method involves the reaction of 2,5-dimethylpyrrole-3-carboxylic acid with N-ethyl-N-methylprop-2-yn-1-amine in the presence of a base, followed by the addition of a coupling reagent. The yield of this compound using these methods ranges from 40% to 70%.
Aplicaciones Científicas De Investigación
N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide has been studied for its potential use in scientific research, including as a tool for studying the function of ion channels and as a potential treatment for neurological disorders. This compound has been shown to selectively inhibit the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain transmission and thermoregulation. This compound has also been shown to have anti-inflammatory and neuroprotective effects in animal models of neurological disorders.
Propiedades
IUPAC Name |
N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-6-13-12(15)11-7-9(4)14(8(2)3)10(11)5/h7-8H,6H2,1-5H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHCAUCKSWWLBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(N(C(=C1)C)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7512621.png)
![N-[(2-fluorophenyl)methyl]-4-hydroxy-N-methylbenzamide](/img/structure/B7512626.png)




![N-[(2-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7512662.png)
![N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide](/img/structure/B7512664.png)